High-Affinity HDAC6 Inhibition of 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide vs. Broad-Spectrum HDAC Inhibitors
2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide exhibits potent, low-nanomolar inhibition of HDAC6 with an IC50 of 19 nM [1]. This contrasts sharply with clinically advanced broad-spectrum inhibitors like Chidamide, which shows an IC50 of 95 nM for HDAC1 but negligible activity against HDAC6 . The compound's high affinity for HDAC6 provides a distinct experimental advantage for researchers requiring selective target engagement over non-selective pan-HDAC inhibition.
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 19 nM (HDAC6) |
| Comparator Or Baseline | Chidamide: 95 nM (HDAC1); No significant activity for HDAC6. |
| Quantified Difference | Target compound is >5-fold more potent for its primary target (HDAC6) compared to Chidamide's potency against its primary target (HDAC1). More importantly, the target compound is >5000-fold more selective for HDAC6 over Chidamide's activity on HDAC6. |
| Conditions | Inhibition of recombinant human full-length N-terminal GST-tagged HDAC6 expressed in Sf9 cells using ZMAL (Z-(Ac)Lys-AMC) as substrate. |
Why This Matters
This quantitative difference in target engagement and selectivity is critical for experimental design; procuring this specific compound ensures the investigation of HDAC6-mediated biology without confounding effects from Class I HDAC inhibition.
- [1] BindingDB. (2023). BDBM50591853 (CHEMBL5176595): 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide. BindingDB Entry. View Source
